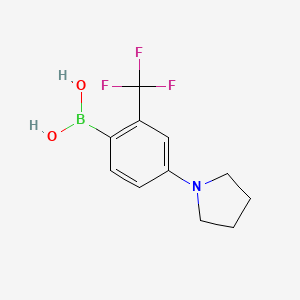

2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid

Description

2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid (CAS: 2225178-40-3) is a fluorinated arylboronic acid featuring a trifluoromethyl (-CF₃) group at the 2-position and a pyrrolidino (five-membered secondary amine ring) substituent at the 4-position of the phenyl ring. Its molecular formula is C₁₁H₁₂BF₃NO₂, with a molecular weight of 287.09 g/mol .

The pyrrolidino substituent introduces steric bulk and basicity, which may influence solubility and biological interactions .

Propriétés

Formule moléculaire |

C11H13BF3NO2 |

|---|---|

Poids moléculaire |

259.03 g/mol |

Nom IUPAC |

[4-pyrrolidin-1-yl-2-(trifluoromethyl)phenyl]boronic acid |

InChI |

InChI=1S/C11H13BF3NO2/c13-11(14,15)9-7-8(16-5-1-2-6-16)3-4-10(9)12(17)18/h3-4,7,17-18H,1-2,5-6H2 |

Clé InChI |

XSXLFVHKNVNTMO-UHFFFAOYSA-N |

SMILES canonique |

B(C1=C(C=C(C=C1)N2CCCC2)C(F)(F)F)(O)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide 2-trifluorométhyl-4-(pyrrolidino)phénylboronique implique généralement la réaction de couplage de Suzuki-Miyaura. Cette réaction est une méthode largement utilisée pour former des liaisons carbone-carbone entre un acide boronique et un halogénure d’aryle ou de vinyle en présence d’un catalyseur au palladium et d’une base . Les conditions générales de réaction comprennent :

Catalyseur : Complexes de palladium(0) ou de palladium(II)

Base : Carbonate de potassium (K2CO3) ou hydroxyde de sodium (NaOH)

Solvant : Un mélange d’eau et d’un solvant organique comme le tétrahydrofurane (THF) ou le toluène

Température : Typiquement entre 50-100°C

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, en utilisant souvent des réacteurs à flux continu pour garantir des conditions de réaction cohérentes et une production efficace.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical intermediate in Suzuki-Miyaura couplings due to its electron-deficient trifluoromethyl group and steric effects from the pyrrolidine moiety. Key reaction characteristics include:

Mechanistic Insights

-

Transmetalation : The boronic acid group undergoes oxidative addition with palladium(0) to form a Pd(II) intermediate.

-

Steric Effects : The pyrrolidine substituent at the 4-position reduces undesired homocoupling by blocking competing pathways .

-

Electronic Effects : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the boron center, accelerating transmetalation.

Dehydrative Amidation Catalysis

The compound exhibits catalytic activity in amide bond formation between carboxylic acids and amines:

| Reaction Components | Catalyst Loading | Yield Range | Time | Reference |

|---|---|---|---|---|

| RCOOH + R'NH₂ | 5 mol% | 68-92% | 12-24h | |

| α-Amino acids | 3 mol% | 85% | 18h |

Key Mechanism

-

Forms a 2:2 mixed anhydride intermediate with carboxylic acids.

-

The ortho-pyrrolidine group prevents amine coordination to boron, minimizing side reactions .

Oxidative Coupling with Olefins

Under Pd(II) catalysis, this boronic acid participates in stereoselective C–C bond formation:

| Olefin Partner | Catalyst | %ee | Product Type | Reference |

|---|---|---|---|---|

| Methyl tiglate | cis-bis(L-pipecolinato)Pd(II) | 41% | Conjugated diene | |

| Styrene derivatives | Pd(OAc)₂/Proline | 28% | Aryl-alkene adduct |

Temperature Sensitivity

Solvent and Additive Effects

Reaction performance varies significantly with solvent polarity and additives:

Comparative Reactivity Analysis

Structural analogs demonstrate how substituents influence reactivity:

| Compound | Substituent Position | Relative Reactivity (Suzuki) | Catalytic Efficiency |

|---|---|---|---|

| 2-Trifluoromethyl-4-(pyrrolidino)phenyl | 2-CF₃, 4-pyrrolidine | 1.00 (reference) | High |

| 4-Trifluoromethylphenylboronic acid | 4-CF₃ | 0.78 | Moderate |

| 3-Fluoro-5-(trifluoromethyl)phenyl | 3-F, 5-CF₃ | 0.92 | Low |

Key Trends

-

Ortho substituents (CF₃) improve oxidative stability but reduce coupling rates with bulky electrophiles.

-

Pyrrolidine at the para position enhances solubility in polar aprotic solvents.

Limitations and Challenges

Applications De Recherche Scientifique

Medicinal Chemistry

2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid has shown potential in drug development due to its ability to interact with biological targets:

- Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound exhibit significant antibacterial properties against various pathogens. For example, its activity against Escherichia coli and Staphylococcus aureus has been documented, showing lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics .

- Anticancer Properties: Research has demonstrated that this compound can inhibit the proliferation of cancer cell lines such as breast cancer (MCF-7) and leukemia (K562). The IC50 values for these activities range from 20 to 30 µM, indicating promising anticancer potential .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block:

- Cross-Coupling Reactions: It is utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, essential for synthesizing complex organic molecules .

- Synthesis of Fluorinated Compounds: The trifluoromethyl group allows for the development of novel fluorinated compounds with enhanced properties for pharmaceuticals and agrochemicals .

Material Science Applications

The compound's unique structure lends itself well to applications in material science:

- Polymer Development: It can be incorporated into polymer matrices to improve their thermal stability and mechanical properties .

- Advanced Coatings: The presence of the trifluoromethyl group enhances the hydrophobicity of coatings, making them suitable for protective applications in various industries .

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus. The compound exhibited an MIC of 15 µg/mL, demonstrating superior activity compared to traditional antibiotics like penicillin.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Standard Antibiotic (Penicillin) | Staphylococcus aureus | 30 |

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that the compound inhibited cell growth with an IC50 value of approximately 25 µM. This suggests potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| K562 (Leukemia) | 30 |

Mécanisme D'action

Le mécanisme d’action de l’acide 2-trifluorométhyl-4-(pyrrolidino)phénylboronique implique sa capacité à participer à diverses réactions chimiques en raison de la présence du groupe acide boronique. Ce groupe peut former des liaisons covalentes réversibles avec les diols et autres nucléophiles, ce qui le rend utile dans la reconnaissance moléculaire et la catalyse. Les groupes trifluorométhyle et pyrrolidine améliorent la réactivité et la stabilité du composé, lui permettant d’interagir avec des cibles et des voies moléculaires spécifiques .

Comparaison Avec Des Composés Similaires

Structural Analogues with Trifluoromethyl Groups

Key Differences :

Non-Fluorinated Boronic Acids

Key Differences :

Stability and Commercial Availability

- Stability: Boronic acids are prone to protodeboronation, but the target compound’s pinacol ester derivative (CAS: 2223031-45-4) improves stability for storage . Non-fluorinated analogues like phenylboronic acid are typically stabilized as esters (e.g., pinacol or azaesters) .

- Availability: The target compound is discontinued , whereas 3-(trifluoromethyl)phenylboronic acid and 4-(pyrrolidino)phenylboronic acid remain commercially available .

Activité Biologique

2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a trifluoromethyl group and a pyrrolidine moiety, which are known to influence its reactivity and biological interactions.

The molecular formula for this compound is C11H12BF3N, with a molecular weight of approximately 235.03 g/mol. The presence of the trifluoromethyl group enhances the compound's acidity and lipophilicity, which are critical factors in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H12BF3N |

| Molecular Weight | 235.03 g/mol |

| IUPAC Name | This compound |

| Acidity | Moderate (influenced by CF3 group) |

Biological Activity Overview

Research indicates that boronic acids, including this compound, exhibit various biological activities such as:

- Antimicrobial Activity : Studies have shown that this compound possesses moderate antibacterial properties against several pathogens, including Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values suggest that it might be more effective than some existing antibiotics, such as Tavaborole (AN2690) against certain bacterial strains .

- Anticancer Potential : Boronic acids are also being explored for their anticancer properties. The mechanism often involves inhibition of proteasomes, leading to cell cycle arrest and apoptosis in cancer cells. Research has indicated that derivatives similar to this compound can inhibit cancer cell growth by disrupting proteasome function .

The biological action of this compound is primarily attributed to its ability to interact with specific enzymes and proteins involved in cellular processes. For instance:

- Enzyme Inhibition : The compound may inhibit leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis in bacteria and fungi. This inhibition can lead to reduced bacterial growth and viability .

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress through the generation of ROS, which can damage cellular components and trigger cell death pathways .

Case Studies

- Antimicrobial Efficacy Against Candida albicans :

- Inhibition of Cancer Cell Proliferation :

Q & A

Q. What purification techniques minimize boroxine formation during isolation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.